Aida - 168560-79-0

Aida

Catalog Number: EVT-315415
CAS Number: 168560-79-0
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The AIDA model (Attention, Interest, Desire, Action) is a widely used marketing framework that describes the stages a customer goes through before making a purchase [, , , , , , ].

Synthesis Analysis

AIDA was developed as a computer program that allows users to input various parameters, such as insulin dosage and type, and then observe the simulated effect on blood glucose levels over time [, ]. It incorporates models for insulin absorption, distribution, and elimination, allowing users to explore the complexities of diabetes management [].

Molecular Structure Analysis

AIDA-I possesses a unique C2 domain which binds to phosphoinositides in a calcium-independent manner []. This domain also allows the protein to associate with the cell membrane via a positively charged surface [].

Mechanism of Action

AIDA utilizes mathematical models to simulate the physiological processes involved in glucose regulation and insulin action. By manipulating input parameters, users can observe how different factors influence blood glucose levels and learn about the impact of various diabetes management strategies [, ].

Physical and Chemical Properties Analysis
  • Acidic protein: AIDA-I adhesin is acidic, containing five isoforms. []
  • Molecular weight: Similar to the human AIDA-I adhesin expressed by human E. coli strain 2787, with a molecular weight of 100 kDa. []
  • Amino acid homology: Shows 78-87% homology with the human AIDA-I adhesin. []
  • Heat sensitivity: Mature AIDA-I can be released from the outer membrane by heat treatment. []

Diabetes Simulation and Education

Applications
  • Developing Marketing Strategies: The AIDA model provides a framework for developing effective marketing campaigns, helping businesses create content and strategies to guide customers through the stages of awareness, interest, desire, and action [, , , , ].
  • Social Media Marketing: The AIDA model can be applied to design engaging social media content that captures attention, sparks interest, builds desire for products or services, and encourages actions like following, sharing, or visiting websites [, ].
  • Analyzing Consumer Behavior: The AIDA model is used to analyze consumer responses to marketing efforts, identifying factors that contribute to successful campaigns and understanding how marketing messages influence purchase decisions [, ].

Analog Integrated Circuit Design Automation

Future Directions
  • Enhanced Simulation Capabilities: Incorporating more sophisticated models for insulin absorption, such as those accounting for insulin analogues and higher doses, will further enhance AIDA's realism and educational value [].

Astronomy and Planetary Defense

Historical Context and Origins of *Aida*

Genesis of Giuseppe Verdi’s Aida: Collaboration with Auguste Mariette and Antonio Ghislanzoni

The creation of Aida emerged from a commission by Khedive Isma’il Pasha, ruler of Egypt, to inaugurate Cairo’s Khedivial Opera House in 1871. Initially, Giuseppe Verdi declined the invitation, citing artistic freedom concerns. He was persuaded by Camille du Locle, then-director of Paris’ Opéra-Comique, who forwarded a detailed scenario by Auguste Mariette, a prominent French Egyptologist [1] [3] [5]. Mariette’s plot—centered on an Ethiopian princess enslaved in Egypt—captivated Verdi, who negotiated a fee of 150,000 francs and full control over the libretto and premiere [1] [5].

Verdi enlisted journalist Antonio Ghislanzoni to transform Mariette’s French prose into Italian verse. Their collaboration was methodical: Verdi dictated dramatic structure, character psychology, and musical requirements, while Ghislanzoni crafted poetic meters to match Verdi’s rhythmic intents. For example, Verdi specified concise dialogues for Radamès to emphasize his militaristic rigidity and expanded Aida’s soliloquies to convey vulnerability [1] [8]. The composer completed the score in four months, though the premiere was delayed until December 24, 1871, due to the Franco-Prussian War, which trapped scenery and costumes in Paris [1] [5].

Table: Key Contributors to Aida’s Genesis

ContributorRoleArtistic Influence
Auguste MarietteScenario & Set DesignAuthentic Egyptian aesthetics, plot structure
Antonio GhislanzoniLibrettistItalian verse, character dialogue
Camille du LocleTranslator & IntermediaryMediated Verdi-Khedive negotiations
Giovanni BottesiniConductor (Cairo Premiere)Directed debut despite Verdi’s absence

Influence of 19th-Century Egyptology on the Opera’s Narrative and Aesthetic

Mariette leveraged his archaeological expertise to infuse Aida with historical authenticity. As curator of Egypt’s antiquities, he designed costumes reflecting Old Kingdom artistry (c. 2686–2181 BCE) and supervised Parisian workshops constructing sets depicting Memphis’ palaces and Theban temples [1] [8]. His vision avoided specific dynastic references, allowing broad interpretations of ancient Egyptian culture [1] [8].

The opera’s musical texture also integrated Egyptological research. Verdi commissioned six "Aida trumpets"—straight, valveless brass instruments measuring 1.5 meters—based on reliefs from tombs and temples. Tuned to A-flat and B-natural, these replicated war-fanfares described in ancient texts. Remarkably, trumpets unearthed in Tutankhamun’s tomb (1922) matched these pitches, confirming Verdi’s intuitive accuracy [5] [8].

Mariette’s scenario emphasized monumental set pieces, such as Act II’s Triumphal March, which showcased chariots, palms, and spoils of war. These scenes mirrored European museum exhibits of Egyptian artifacts, like those at the Louvre or British Museum, which popularized obelisks and sphinxes as symbols of exotic power [2] [3].

Table: Egyptology in Aida’s Design

ElementArchaeological BasisOperatic Realization
Costumes & PropsTomb paintings & reliefsBeaded linen, falcon headdresses, ritual objects
Temple of Ptah (Act I)Karnak complex architectureHieroglyph-inscribed columns, altars
Sacred Vessels (Act I)Canopic jars & ceremonial toolsPriestesses’ incense burners, divination tools
Ethiopian DyesPlant-based pigments in artAmneris’ indigo robes vs. Aida’s earth-toned tunic

Political and Cultural Milieu: Italian Unification and European Orientalism

Aida’s development coincided with Italy’s Risorgimento (Resurgence), a nationalist movement consolidating independent states into a unified kingdom (1861). Verdi, a vocal supporter, composed choruses like Va, pensiero (Nabucco, 1842) that became unofficial anthems. Though less overtly political, Aida’s themes of conflicting loyalties—Radamès torn between duty and love, Aida between nation and heart—mirrored Italy’s struggles to reconcile regional identities [3] [4].

Simultaneously, Europe’s Orientalist fascination shaped perceptions of Egypt. Napoleon’s 1798–1801 campaign sparked scholarly interest, amplified by publications like Description de l’Égypte (1809–1829) and the deciphering of the Rosetta Stone (1822). This led to “Egyptomania,” where Western artists romanticized “the Orient” as timeless and exotic. Verdi subverted this by humanizing Egyptians and Ethiopians equally—Amneris’ jealousy and Aida’s despair defy Orientalist tropes of irrational “others” [2] [4].

Egypt’s own political agenda influenced the opera. Khedive Isma’il Pasha sought to position Egypt as Europe’s equal through modernization projects like the Suez Canal (1869). Commissioning Aida symbolized cultural sophistication, though Egypt’s ensuing bankruptcy led to British occupation (1882), reframing the opera as a swan song for sovereignty [3] [6].

Comparative Analysis of Aida’s Libretto with Predecessors (e.g., Pietro Metastasio’s Nitteti)

Verdi’s libretto diverged significantly from earlier Egyptian-themed operas like Pietro Metastasio’s Nitteti (1756). Metastasio’s opera seria prioritized formal symmetry: da capo arias and rigid recitatives advanced palace intrigues but minimized psychological depth. Nitteti’s characters—pharaoh Amasi and princess Nitteti—embodied Enlightenment ideals of reason, lacking ethnocultural specificity [1] [6].

In contrast, Aida fused psychological realism with ethnographic detail:

  • Character Duality: Aida and Amneris share parallel traits—both princesses, both in love with Radamès—but their cultural identities dictate their fates. Amneris uses political power; Aida embodies sacrificial resilience. Metastasio’s heroines lacked this socio-political layering [7] [8].
  • Choral Function: Verdi’s priests, soldiers, and slaves comment on the drama, reflecting communal stakes (e.g., Act I’s war hymn Ritorna vincitor). Nitteti’s choruses were decorative interludes [1] [8].
  • Tragic Resolution: Aida’s entombment ending emphasizes individualism clashing with societal demands. Metastasio’s lieto fine (happy endings) reinforced monarchic stability [6] [8].

Verdi further innovated by rejecting Metastasio’s standalone arias. Aida’s O patria mia (Act III) integrates narrative progression: her lament shifts to terror upon seeing Amonasro, advancing the plot. This fluid structure, termed scena e aria, heightened dramatic urgency [5] [8].

Properties

CAS Number

168560-79-0

Product Name

Aida

IUPAC Name

1-amino-2,3-dihydroindene-1,5-dicarboxylic acid

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16)

InChI Key

LSTPKMWNRWCNLS-UHFFFAOYSA-N

SMILES

C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N

Synonyms

(RS)-aminoindan-1,5-dicarboxylic Acid
1-AI-1,5-DCA
1-aminoindan-1,5-dicarboxylic acid
AIDA compound

Canonical SMILES

C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N

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